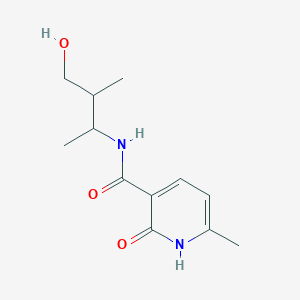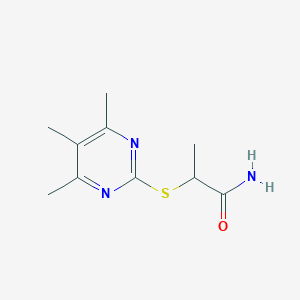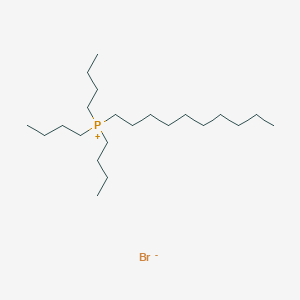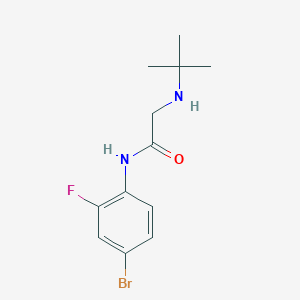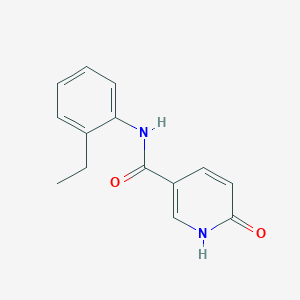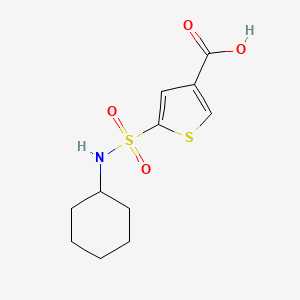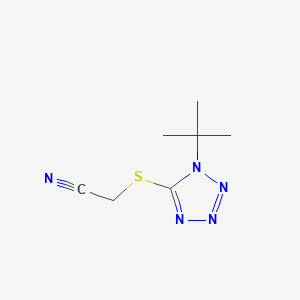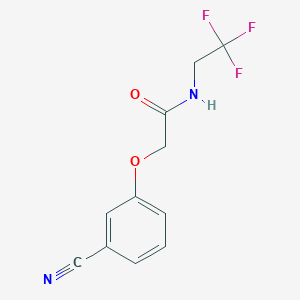
2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,3-dimethylaniline with 2,2,2-trifluoroethyl chloroacetate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can be compared with other similar compounds such as:
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: This compound also contains a trifluoromethyl group and is used in similar applications.
Imidazo[1,2-a]pyridines: These compounds are recognized for their wide range of applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C12H15F3N2O |
|---|---|
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
2-(2,3-dimethylanilino)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C12H15F3N2O/c1-8-4-3-5-10(9(8)2)16-6-11(18)17-7-12(13,14)15/h3-5,16H,6-7H2,1-2H3,(H,17,18) |
Clé InChI |
BJCDAGXAAQNSNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NCC(=O)NCC(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine](/img/structure/B14911554.png)


![3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B14911566.png)

